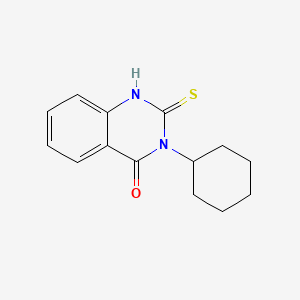

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative featuring a cyclohexyl substituent at the 3-position and a thioxo group at the 2-position. This compound is synthesized via a reaction involving anthranilic acid derivatives, cyclohexyl isothiocyanate, and base-mediated cyclization under reflux conditions . Its structure is confirmed by NMR spectroscopy, with distinct signals for the cyclohexyl protons (δ 1.65–1.73 ppm) and the aromatic quinazolinone core (δ 7.51–8.67 ppm) . The cyclohexyl group imparts increased lipophilicity compared to aromatic substituents, influencing solubility and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTGJKRPXXKWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930294 | |

| Record name | 3-Cyclohexyl-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-06-4 | |

| Record name | NSC158363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexyl-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thioxo group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications and derivatives that can lead to new compounds with potentially enhanced properties .

Biology

Research has indicated that this compound may act as an enzyme inhibitor. Studies are ongoing to identify specific enzymes it may target, which could provide insights into its mechanism of action. Understanding these interactions is crucial for developing applications in drug design .

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through specific biological pathways.

- Anticancer Properties : There is growing interest in its ability to inhibit cancer cell proliferation, making it a candidate for further research in oncology .

Industrial Applications

Beyond its scientific research applications, this compound is being explored for potential uses in:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinazolinone derivatives are structurally diverse, with modifications at the 2- and 3-positions significantly altering their properties. Below is a comparative analysis:

Physicochemical Properties

Biological Activity

3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C14H16N2OS

- Molecular Weight: 260.36 g/mol

- CAS Number: 13906-06-4

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor. It may interact with various molecular targets, potentially inhibiting enzymes involved in critical pathways such as inflammation and cancer progression. The compound's mechanism typically involves binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against cancer cell lines, particularly LoVo (colon cancer) and HCT-116 (colorectal cancer). The following table summarizes the cytotoxic activity of this compound derivatives:

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| 3a | LoVo | 294.32 ± 8.41 | 23.50 ± 1.50 |

| 3f | LoVo | 383.50 ± 8.99 | 22.67 ± 2.08 |

| 3g | HCT-116 | 298.05 ± 13.26 | Moderate |

| 3c | LoVo | Moderate | ~47.33 |

The observed cytotoxicity is linked to the modulation of apoptosis regulators such as Bax and Bcl-2, activation of caspases (caspase-8, -9, and -3), and cell cycle arrest in G1 and G2/M phases .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). Inhibition studies showed that certain derivatives exhibited significant effectiveness against COX-2, a key player in inflammatory processes:

| Compound | COX-2 Inhibition (%) at 0.200 mg/mL |

|---|---|

| 3a | 53.50 ± 2.12 |

| 3f | 51.05 ± 3.61 |

These results indicate a promising avenue for developing anti-inflammatory agents based on this compound .

Antioxidant Activity

In addition to anticancer and anti-inflammatory effects, the compound has demonstrated antioxidant properties. The antiradical potency was assessed against various analogs, revealing that specific substituents significantly enhance antioxidant capacity:

| Compound | Antioxidant Potency (relative efficiency) |

|---|---|

| 3a | Enhanced by trifluoromethyl substitution |

| 3f | Moderate enhancement |

This suggests that modifications in the chemical structure can lead to improved biological activities .

Case Studies

- Study on Cytotoxicity : A comparative analysis of several derivatives indicated that compounds with specific substitutions on the phenyl ring showed superior cytotoxic effects against colorectal cancer cell lines compared to others .

- Mechanistic Insights : Molecular docking studies provided insights into binding affinities between the compound and target proteins involved in cancer metabolism and inflammation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.